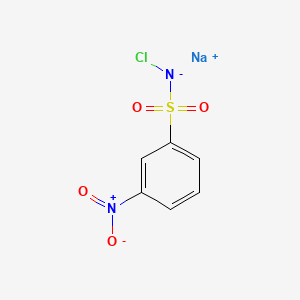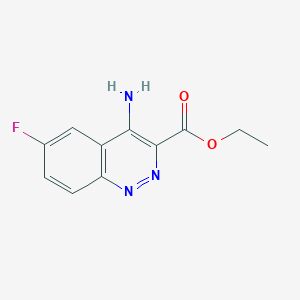![molecular formula C22H24FN5O4 B13727104 (S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)
(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indole, pyrrolo[2,1-f][1,2,4]triazine, and aminopropanoate, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate typically involves multiple steps, including the formation of the indole and pyrrolo[2,1-f][1,2,4]triazine moieties, followed by their coupling and subsequent esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate
- (S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate
Uniqueness
The uniqueness of (S)-®-1-((4-((5-Fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo-[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate lies in its specific combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24FN5O4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[(2R)-1-[4-[(5-fluoro-2-methyl-1H-indol-6-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate |
InChI |
InChI=1S/C22H24FN5O4/c1-11-5-15-6-16(23)18(7-17(15)27-11)32-21-20-13(3)19(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1 |
InChI Key |
SWQBXSXAGJAPIE-OCCSQVGLSA-N |
Isomeric SMILES |
CC1=CC2=CC(=C(C=C2N1)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)[C@H](C)N)C)F |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)


![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)

![4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13727046.png)



![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)




